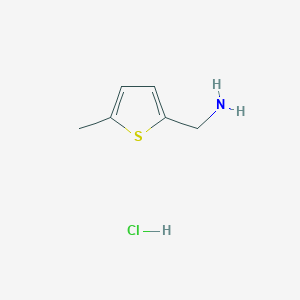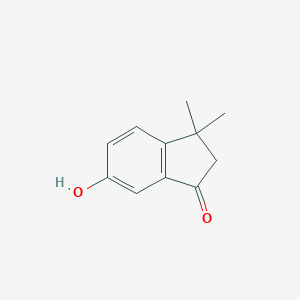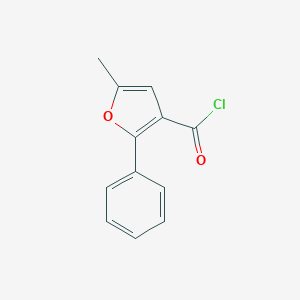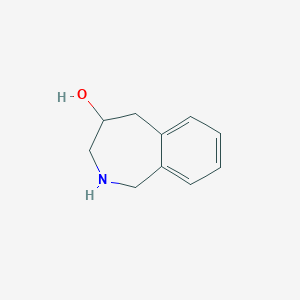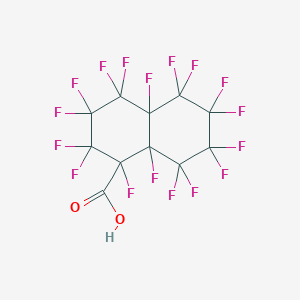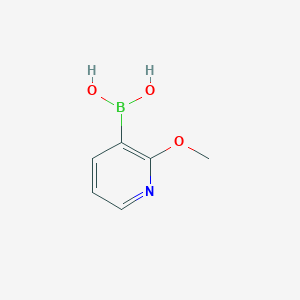
Ácido 2-metoxipirimidin-3-borónico
Descripción general
Descripción
2-Methoxypyridine-3-boronic acid (2MP-3BA) is a boronic acid derivative of 2-methoxypyridine. It is a versatile reagent in organic synthesis, and is also used as a catalyst in various reactions. Due to its unique properties, 2MP-3BA has been widely used in various scientific research applications, such as catalysis and organic synthesis.
Aplicaciones Científicas De Investigación
Bloques de construcción en síntesis orgánica
El ácido 2-metoxipirimidin-3-borónico se utiliza a menudo como un bloque de construcción en la síntesis orgánica . Se puede utilizar para construir moléculas orgánicas complejas, contribuyendo al desarrollo de nuevos medicamentos y materiales .
Electrónica orgánica
Los derivados del ácido 2-metoxipirimidin-3-borónico pueden ser útiles en diodos emisores de luz orgánicos (OLED) o células solares orgánicas debido a su capacidad para formar sistemas π-conjugados. Esto los hace valiosos en el campo de la electrónica orgánica.
Reconocimiento molecular
Las interacciones específicas entre los ácidos borónicos y ciertas moléculas se pueden explotar para el diseño de sensores o sistemas de administración de fármacos dirigidos. El ácido 2-metoxipirimidin-3-borónico, al ser un ácido borónico, podría utilizarse potencialmente en estas aplicaciones.
Aplicaciones de detección
Los ácidos borónicos, incluido el ácido 2-metoxipirimidin-3-borónico, se han utilizado en varias aplicaciones de detección . Pueden interactuar con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro, lo que lleva a su utilidad tanto en ensayos homogéneos como en detección heterogénea .
Investigación y desarrollo
El ácido 2-metoxipirimidin-3-borónico se utiliza a menudo en laboratorios de investigación y desarrollo . Se puede utilizar para estudiar sus propiedades y aplicaciones potenciales, contribuyendo al avance de la ciencia .
Industria química
En la industria química, el ácido 2-metoxipirimidin-3-borónico se puede utilizar en la producción de otros productos químicos . Sus propiedades únicas lo convierten en un componente valioso en varias reacciones químicas .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-Methoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
2-Methoxypyridine-3-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is often used in functional group transformations, where it undergoes Suzuki coupling reactions to connect its molecular fragment to the target molecular structure .
Biochemical Pathways
The key biochemical pathway affected by 2-Methoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway can lead to the formation of new carbon–carbon bonds, which is crucial in the synthesis of various pharmaceuticals and agrochemicals .
Pharmacokinetics
It’s worth noting that the compound’s stability and readiness for preparation contribute to its bioavailability .
Result of Action
The action of 2-Methoxypyridine-3-boronic acid results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various pharmaceuticals and agrochemicals . Additionally, the compound can be transformed into nitrogen or oxygen atoms under appropriate carbon-heteroatom coupling conditions .
Action Environment
The action of 2-Methoxypyridine-3-boronic acid is influenced by several environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound participates, requires exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound should be stored in a dry environment at 2-8°C to maintain its stability .
Análisis Bioquímico
Biochemical Properties
2-Methoxypyridine-3-boronic acid plays a significant role in biochemical reactions. It is often used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In these reactions, 2-Methoxypyridine-3-boronic acid acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation process .
Molecular Mechanism
At the molecular level, 2-Methoxypyridine-3-boronic acid participates in the transmetalation process during Suzuki-Miyaura cross-coupling reactions . This involves the transfer of the organoboron reagent from boron to palladium . This mechanism allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic compounds.
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 140-144°C , suggesting that it is stable at room temperature.
Propiedades
IUPAC Name |
(2-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOLYUXUHWBCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376383 | |
| Record name | 2-Methoxypyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163105-90-6 | |
| Record name | 2-Methoxypyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxypyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)
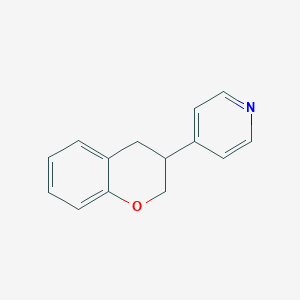
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)
![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)
![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)
